molecular formula C5H2ClIOS B13515009 5-Chloro-3-iodothiophene-2-carbaldehyde

5-Chloro-3-iodothiophene-2-carbaldehyde

Cat. No.: B13515009
M. Wt: 272.49 g/mol
InChI Key: RBGFHDBVSNLYQM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C5H2ClIOS

Molecular Weight

272.49 g/mol

IUPAC Name

5-chloro-3-iodothiophene-2-carbaldehyde

InChI

InChI=1S/C5H2ClIOS/c6-5-1-3(7)4(2-8)9-5/h1-2H

InChI Key

RBGFHDBVSNLYQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1I)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodothiophene-2-carbaldehyde typically involves halogenation reactions. One common method involves the iodination of 5-chlorothiophene-2-carbaldehyde using iodine and a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling halogenated compounds.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodothiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of 5-chloro-3-iodothiophene-2-carboxylic acid.

    Reduction: Formation of 5-chloro-3-iodothiophene-2-methanol.

    Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

5-Chloro-3-iodothiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₅H₂ClIOS
  • Molecular Weight : 272.49 g/mol
  • CAS Number : 2613383-58-5
  • SMILES : O=Cc1sc(cc1I)Cl
  • Structure : Features a thiophene backbone substituted with chlorine (position 5), iodine (position 3), and an aldehyde group (position 2) (Fig. 1) .

Applications :
The iodine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in synthesizing π-conjugated polymers or pharmaceuticals. The aldehyde group enables condensations for heterocyclic frameworks .

Comparison with Structural Analogs

Key Structural and Physical Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
5-Chloro-3-iodothiophene-2-carbaldehyde Cl (5), I (3) 272.49 Not reported Aldehyde, Halogens
4,5-Dichlorothiophene-2-carbaldehyde Cl (4,5) 175.03 Not reported Aldehyde, Chlorine
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde Br (4,5) ~418.97* 124–126 Aldehyde, Bromine
2-Chloro-5-thiophenecarboxaldehyde Cl (2) 146.59 Not reported Aldehyde, Chlorine
5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid Cl (5), CH₃ (3) 226.68 Not reported Carboxylic acid, Chlorine

*Calculated based on molecular formula C₉H₅Br₂OS₂.

Notes:

  • Halogen Influence : Iodine’s large atomic radius and polarizability enhance leaving-group ability in cross-couplings compared to bromine or chlorine. This makes the target compound more reactive than 4,5-dichloro or dibromo analogs .
  • Aldehyde Reactivity: The aldehyde group in thiophene derivatives facilitates condensations (e.g., Knoevenagel, Schiff base formation), distinguishing it from carboxylic acid analogs like 5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid .

Reactivity in Cross-Coupling Reactions

Example : Palladium-catalyzed Suzuki-Miyaura coupling ():

  • This compound reacts with aryl boronic acids to form biaryl systems. Iodine’s superior leaving-group ability compared to chlorine or bromine accelerates reaction rates.
  • 5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (compound 3 ) requires harsher conditions (e.g., reflux in toluene with Pd(PPh₃)₂Cl₂) due to bromine’s lower reactivity .

Electronic and Steric Effects

  • Electron-Withdrawing Effects : The aldehyde group depletes electron density at the thiophene ring, enhancing electrophilic substitution at halogenated positions.
  • Steric Hindrance : Iodine’s bulkiness at position 3 may slow reactions at adjacent positions compared to smaller substituents like chlorine .

Commercial Availability and Cost

Compound Name Vendor Price (50 mg) Availability
This compound Aaron Chemicals $344.00 2–3 weeks
2-Chloro-5-thiophenecarboxaldehyde Not listed ~$50–100* Limited

*Estimated based on halogenated aldehyde analogs.

Research and Industrial Relevance

  • Organic Electronics : Iodo-thiophenes are precursors for conductive polymers used in OLEDs and solar cells. The aldehyde group allows further functionalization with electron-deficient units to tune bandgaps .
  • Pharmaceuticals : The iodine atom enables radio-labeling for imaging agents, while the aldehyde supports prodrug synthesis .

Challenges and Limitations

  • Cost : High iodine content increases synthesis and purification costs compared to chloro/bromo analogs .
  • Stability : Iodo compounds may decompose under light or heat, requiring inert storage conditions .

Biological Activity

5-Chloro-3-iodothiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_6H_4ClIOS, with a molecular weight of approximately 251.52 g/mol. Its structure features a thiophene ring substituted with chlorine and iodine atoms, as well as an aldehyde functional group, which may contribute to its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the aldehyde group allows for potential nucleophilic attacks by cellular components, leading to modifications in proteins or nucleic acids. This reactivity can result in inhibition of enzyme activity or interference with cellular signaling pathways .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized in Table 1:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study assessing its effects on various cancer cell lines, including A2780 (ovarian cancer) and MCF-7 (breast cancer), it demonstrated significant cytotoxicity. The results are presented in Table 2:

Cell Line IC50 (µM)
A278015
MCF-720
HeLa25

Case Studies

  • Study on Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections.
  • Anticancer Research : In a case study focusing on the anticancer properties of the compound, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to cell death .

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